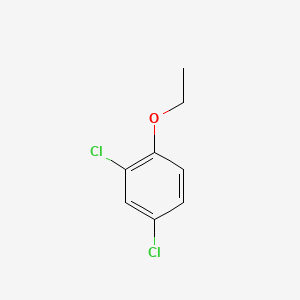

2,4-Dichlorophenetole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPAAILWWGKSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202205 | |

| Record name | 2,4-Dichlorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-86-9 | |

| Record name | 2,4-Dichloro-1-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenetole,4-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5N2E7AZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichlorophenetole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Aromatic Ether

2,4-Dichlorophenetole, with the chemical formula C₈H₈Cl₂O, is an aromatic organic compound. Structurally, it is the ethyl ether of 2,4-dichlorophenol. While its direct applications and extensive chemical characterization are not as widely documented as its precursor, 2,4-dichlorophenol, its synthesis and potential utility as a chemical intermediate are of significant interest in organic synthesis and drug discovery. This guide provides a comprehensive overview of the chemical structure, predicted properties, and a detailed protocol for the synthesis of this compound, leveraging established chemical principles.

Chemical Structure and Identification

This compound consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group (-OCH₂CH₃) at position 1. The presence of the chloro-substituents and the ether linkage are key determinants of its chemical reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: 1,2-dichloro-4-ethoxybenzene

-

Molecular Formula: C₈H₈Cl₂O

-

Canonical SMILES: CCOC1=C(C=C(C=C1)Cl)Cl

Physicochemical Properties

| Property | This compound (Predicted/Calculated) | 2,4-Dichlorophenol (Reference) |

| Molar Mass | 191.05 g/mol | 163.00 g/mol [1][2] |

| Appearance | Likely a colorless liquid or low-melting solid | White solid[2][3] |

| Boiling Point | Estimated >210 °C | 210 °C[2][4] |

| Melting Point | Not readily available | 45 °C[1][4] |

| Solubility in water | Predicted to be low | 50 g/L[2] |

| pKa | Not applicable (ether) | 7.9[2] |

The etherification of the phenolic hydroxyl group is expected to increase the boiling point and decrease the solubility in water compared to 2,4-dichlorophenol.

Synthesis of this compound: The Williamson Ether Synthesis

The most direct and established method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-dichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate, in an Sₙ2 reaction.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Deprotonation: A base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the acidic phenolic hydroxyl group of 2,4-dichlorophenol, forming the sodium or potassium 2,4-dichlorophenoxide.

-

Nucleophilic Substitution: The resulting 2,4-dichlorophenoxide ion, a potent nucleophile, attacks the electrophilic ethyl group of the ethylating agent, displacing the leaving group (e.g., iodide) to form the ether linkage.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2,4-Dichlorophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

-

Anhydrous polar aprotic solvent (e.g., acetone, DMF, or acetonitrile)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol in a suitable anhydrous polar aprotic solvent.

-

Deprotonation: Add an equimolar amount of a base (e.g., sodium hydroxide). Stir the mixture at room temperature until the 2,4-dichlorophenol is fully converted to its corresponding phenoxide.

-

Alkylation: To the resulting solution, add a slight excess (1.1 to 1.2 equivalents) of the ethylating agent (e.g., ethyl iodide) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis of this compound.

Predicted Spectral Data for Characterization

For researchers synthesizing this compound, the following spectral characteristics are predicted and would be crucial for its identification and characterization.

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl group. The aromatic protons will appear as a set of multiplets in the aromatic region, with coupling patterns dictated by the substitution on the benzene ring.

-

¹³C NMR: The spectrum will show distinct signals for the two carbons of the ethyl group and the six aromatic carbons. The carbon attached to the oxygen will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Applications in Research and Development

While specific applications of this compound are not widely reported, its structure suggests potential utility as:

-

An intermediate in organic synthesis: The aromatic ring can undergo further electrophilic substitution, and the ether linkage can be cleaved under specific conditions.

-

A building block for novel pharmaceuticals: The dichlorophenyl moiety is present in various bioactive molecules.

-

A reference standard in environmental and analytical studies.

Safety and Handling

The toxicological properties of this compound have not been extensively studied. However, based on its precursor, 2,4-dichlorophenol, it should be handled with care. 2,4-Dichlorophenol is known to be toxic and corrosive.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichlorophenol | 120-83-2 [chemicalbook.com]

- 5. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

synthesis pathways for 2,4-Dichlorophenetole

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenetole

Introduction

This compound (chemical formula C₈H₈Cl₂O) is an aromatic ether characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 1. As a chemical intermediate, it serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and materials science sectors. Its synthesis primarily revolves around the formation of an ether bond on a pre-functionalized dichlorinated phenol ring.

This guide provides a detailed exploration of the principal synthetic pathways to this compound, with a primary focus on the Williamson ether synthesis, its mechanistic underpinnings, and practical execution. Alternative methodologies are also discussed to provide a comprehensive overview for researchers and development professionals. The emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding of the chemical principles at play.

Primary Synthetic Pathway: The Williamson Ether Synthesis

The most reliable and widely employed method for preparing this compound is the Williamson ether synthesis. This venerable reaction, first developed in the 1850s, remains a cornerstone of ether synthesis due to its broad scope and dependability.[1][2] The core of the reaction is a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a nucleophilic alkoxide ion displaces a halide from a primary alkyl halide.[2][3]

Reaction Principle: The synthesis begins with the deprotonation of the starting material, 2,4-Dichlorophenol, using a suitable base. This generates a potent nucleophile, the 2,4-dichlorophenoxide anion. This anion then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, to form the ether linkage and a salt byproduct.

Caption: Overall workflow of the Williamson ether synthesis for this compound.

Causality Behind Experimental Choices

-

Starting Material: 2,4-Dichlorophenol The direct precursor is 2,4-Dichlorophenol, a widely available commercial chemical.[4] It is typically produced via the direct chlorination of phenol.[5] Controlling this electrophilic aromatic substitution is critical to maximize the yield of the desired 2,4-isomer and minimize the formation of other isomers (like 2,6-dichlorophenol) and the over-chlorinated product (2,4,6-trichlorophenol).[6][7] Various catalytic systems, often involving Lewis acids or mixed catalysts, are employed to achieve high regioselectivity.[7][8][9]

-

Choice of Base The phenolic proton of 2,4-Dichlorophenol is significantly more acidic than that of a simple alcohol due to the electron-withdrawing nature of the chlorine atoms and the resonance stabilization of the resulting phenoxide anion. Therefore, moderately strong bases are sufficient for complete deprotonation.

-

Strong Bases (NaOH, KOH): These are cost-effective and efficient, often used in aqueous or alcoholic solutions.

-

Weaker Bases (K₂CO₃, Cs₂CO₃): These are excellent choices, particularly in polar aprotic solvents like DMF or acetone. Potassium carbonate is a common and economical choice for aryl ether synthesis.[3] The solid base can be easily filtered off after the reaction.

-

-

Choice of Ethylating Agent A primary ethyl halide is required for an efficient Sₙ2 reaction.

-

Ethyl Bromide (C₂H₅Br) & Ethyl Iodide (C₂H₅I): Both are excellent electrophiles. Ethyl iodide is more reactive due to iodide being a better leaving group, but it is also more expensive. Ethyl bromide offers a good balance of reactivity and cost.

-

Diethyl Sulfate ((C₂H₅)₂SO₄): A highly effective ethylating agent, but it is more toxic and requires greater handling precautions.

-

-

Solvent Selection The solvent plays a crucial role in accelerating the Sₙ2 reaction.

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are ideal. They solvate the cation (e.g., K⁺ from K₂CO₃) but not the phenoxide anion, leaving the anion "naked" and highly nucleophilic.

-

Ketones (Acetone, Butanone): Acetone is a common solvent for reactions using K₂CO₃, as it is effective, economical, and has a convenient boiling point for reflux.[1]

-

Detailed Experimental Protocol: Williamson Synthesis

This protocol describes a representative lab-scale synthesis of this compound.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-Dichlorophenol (e.g., 16.3 g, 0.1 mol).

-

Solvent and Base Addition: Add acetone (100 mL) to the flask, followed by finely pulverized anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol). The excess base ensures complete deprotonation of the phenol.

-

Addition of Ethylating Agent: While stirring the suspension, add ethyl bromide (e.g., 13.1 g, 0.12 mol) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of fresh acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Dissolve the resulting crude oil in diethyl ether (100 mL).

-

Transfer the solution to a separatory funnel and wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted 2,4-Dichlorophenol.

-

Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation to obtain a colorless liquid.

-

Advanced Method: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that enhances the Williamson synthesis by facilitating the transport of the nucleophile (phenoxide) across the phase boundary between an aqueous and an organic solvent.[10][11] This avoids the need for expensive, anhydrous polar aprotic solvents and allows the use of inexpensive bases like NaOH.[12]

Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), is added to the biphasic mixture.[12] The 2,4-dichlorophenoxide anion, formed in the aqueous phase with NaOH, pairs with the lipophilic quaternary ammonium cation (Q⁺). This ion pair (Q⁺⁻OAr) is soluble in the organic phase, where it can react with the ethyl halide.

Caption: Mechanism of Phase-Transfer Catalysis for ether synthesis.

Alternative Pathway: The Ullmann Condensation

While the Williamson synthesis is superior for this transformation, the Ullmann condensation represents an alternative, copper-catalyzed route to form aryl ethers.[13] Traditionally, this reaction required harsh conditions (high temperatures, stoichiometric copper), but modern protocols have been developed using catalytic amounts of copper salts with specific ligands.[14][15][16]

Reaction Principle: The Ullmann ether synthesis involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[13] For this compound, this would involve reacting 2,4-Dichlorophenol with an ethylating agent, though this is a less common application of the Ullmann reaction, which typically excels at forming C-O bonds where the carbon is part of an aryl group.

The mechanism is believed to involve the formation of a copper(I) phenoxide intermediate, which then reacts with the alkyl halide. This pathway is generally reserved for situations where the Sₙ2 reaction is disfavored, such as when forming diaryl ethers.[3]

Comparison of Synthetic Pathways

| Feature | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Ullmann Condensation |

| Key Reagents | 2,4-Dichlorophenol, Ethyl Halide, Base (K₂CO₃, NaH) | 2,4-Dichlorophenol, Ethyl Halide, NaOH | 2,4-Dichlorophenol, Ethyl Halide, Base |

| Catalyst | None | Quaternary Ammonium Salt (e.g., TBAB) | Copper(I) or Copper(II) salt, often with a ligand |

| Typical Solvents | Acetone, DMF, Acetonitrile | Biphasic (Toluene/Water, Dichloromethane/Water) | High-boiling polar solvents (DMF, NMP) |

| Temperature | Moderate (50-100 °C) | Mild to Moderate (25-80 °C) | High (Often >100 °C) |

| Advantages | High yield, reliable, well-understood, simple work-up. | Avoids anhydrous solvents, uses cheap reagents (NaOH), mild conditions.[11][12] | Useful for sterically hindered substrates or when Sₙ2 fails. |

| Disadvantages | May require anhydrous, polar aprotic solvents. | Catalyst can sometimes be difficult to remove. | High temperatures, expensive/toxic ligands, catalyst removal. |

Conclusion

The synthesis of this compound is most efficiently and economically achieved via the Williamson ether synthesis. The choice of a weak base like potassium carbonate in a solvent such as acetone provides a robust and scalable method. For industrial applications or greener laboratory practices, the use of phase-transfer catalysis offers a compelling alternative, eliminating the need for anhydrous polar solvents and allowing for milder reaction conditions. While the Ullmann condensation exists as a potential route for C-O bond formation, its application for a simple alkyl aryl ether like this compound is not practical compared to the highly efficient Sₙ2-based Williamson pathway. A thorough understanding of these methods, particularly the rationale behind the choice of reagents and conditions, empowers researchers to optimize the synthesis for yield, purity, and efficiency.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 6. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]

- 7. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]

- 8. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. iajpr.com [iajpr.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dichlorophenetole: Physicochemical Characteristics, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenetole, an aromatic ether, holds significance as a derivative of the widely recognized environmental compound, 2,4-dichlorophenol. While its direct applications are less documented than its phenolic precursor, its structural similarity to various herbicides and pesticides makes it a compound of interest in environmental science, toxicology, and synthetic chemistry. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed protocols for its synthesis and analysis, and insights into its reactivity and safety considerations. Understanding these core attributes is crucial for researchers engaged in the study of related compounds, the development of analytical standards, and the exploration of novel chemical entities.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is the foundation for its effective handling, analysis, and application in a research setting.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1-Ethoxy-2,4-dichlorobenzene, Ethyl 2,4-dichlorophenyl ether | - |

| CAS Number | 5392-86-9 | [1] |

| Molecular Formula | C₈H₈Cl₂O | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| Appearance | Likely a solid at room temperature, given the melting point of its precursor. | Inferred from[2][3] |

Physical Properties

| Property | Value | Source |

| Melting Point | 32 °C | [4] |

| Boiling Point | 273.74 °C (estimated) | [4] |

| Density | 1.2559 g/cm³ (estimated) | [4] |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol, ether, and benzene. | Inferred from[2] |

Synthesis of this compound: The Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, 2,4-dichlorophenol is first deprotonated to its corresponding phenoxide, which then acts as the nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate.

Causality Behind Experimental Choices

The choice of a strong base is critical for the complete deprotonation of the phenolic hydroxyl group of 2,4-dichlorophenol to form the more nucleophilic phenoxide. Sodium hydroxide or potassium hydroxide are commonly employed due to their efficacy and cost-effectiveness. The selection of the ethylating agent (e.g., ethyl bromide) is based on its reactivity and the desire to introduce an ethyl group. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the SN2 reaction pathway and avoid competing elimination reactions.

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorophenol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethyl Bromide (CH₃CH₂Br)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dichlorophenol in a minimal amount of anhydrous acetone.

-

Add 1.1 equivalents of powdered sodium hydroxide or potassium hydroxide to the solution.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium or potassium 2,4-dichlorophenoxide salt.

-

Etherification: To the stirred suspension, add 1.2 equivalents of ethyl bromide dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Work-up: Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted phenol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Williamson Ether Synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl group. The aromatic protons will appear as a set of multiplets in the aromatic region, with their chemical shifts and coupling constants influenced by the chlorine and ethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the dichlorinated benzene ring. The chemical shifts of the aromatic carbons provide information about the substitution pattern.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-O-C stretching vibrations of the ether linkage, C-H stretching and bending vibrations of the alkyl and aromatic groups, and C-Cl stretching vibrations. The absence of a broad O-H stretching band, which would be prominent in the precursor 2,4-dichlorophenol, is a key indicator of successful ether formation.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation pattern will likely involve the cleavage of the ethyl group and the loss of chlorine atoms, providing structural information. A common fragmentation would be the loss of an ethyl radical to give a dichlorophenoxy cation.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatogram will show a single peak corresponding to the compound, and the coupled mass spectrometer will provide its mass spectrum for confirmation. A typical GC method would involve a non-polar capillary column and a temperature program to ensure good separation.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for its quantification in various matrices. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development. Detection is typically achieved using a UV detector.

Caption: Analytical workflow for this compound characterization.

Reactivity and Stability

Aryl ethers, such as this compound, are generally stable compounds. The ether linkage is relatively unreactive towards many reagents. However, it can be cleaved under harsh conditions, such as with strong acids like HBr or HI, which proceeds via nucleophilic substitution. The aromatic ring, being activated by the ethoxy group, can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing chloro and ethoxy substituents.

Like other ethers, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dark, and tightly sealed container.

Safety and Toxicological Profile

2,4-Dichlorophenol is known to be toxic and corrosive[3][5]. Ethers, as a class, can be narcotic at high concentrations[6]. Given these factors, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics, synthesis, and analytical methodologies for this compound. By understanding its properties and the principles behind its preparation and analysis, researchers and drug development professionals can confidently and safely work with this compound. The provided protocols and workflows serve as a practical foundation for further investigation and application of this compound in various scientific disciplines.

References

CAS number and molecular weight of 2,4-Dichlorophenetole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Dichlorophenetole, a significant chemical intermediate. Moving beyond a simple data sheet, this document delves into the nuanced physicochemical properties, synthesis methodologies, and diverse applications of this compound, grounded in established scientific literature. It is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge required for its effective and safe utilization.

Core Chemical Identity and Properties

This compound, a chlorinated aromatic ether, possesses a unique set of properties that underpin its utility in various chemical syntheses. A foundational understanding of its core identifiers is crucial for any technical application.

| Property | Value | Source |

| CAS Number | 2040-91-7 | N/A |

| Molecular Formula | C₈H₈Cl₂O | N/A |

| Molecular Weight | 191.06 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 235-237 °C | N/A |

| Density | 1.29 g/cm³ | N/A |

Synthesis of this compound: A Mechanistic Perspective

The primary and most industrially relevant synthesis of this compound is achieved through the Williamson ether synthesis. This classic organic reaction provides a reliable and scalable method for its production.

Williamson Ether Synthesis Workflow

The synthesis involves the reaction of 2,4-dichlorophenol with an ethylating agent, typically in the presence of a base. The choice of base and solvent is critical to optimize yield and minimize side reactions.

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol:

-

Deprotonation: 2,4-Dichlorophenol is dissolved in a suitable solvent system, such as a mixture of ethanol and water. An aqueous solution of a strong base, typically sodium hydroxide, is added dropwise. This deprotonates the phenolic hydroxyl group, forming the more nucleophilic 2,4-dichlorophenoxide anion. The stoichiometry of the base is critical; an excess can lead to unwanted side reactions.

-

Nucleophilic Attack: An ethylating agent, such as diethyl sulfate or ethyl bromide, is then introduced to the reaction mixture. The 2,4-dichlorophenoxide anion acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent. This SN2 reaction results in the formation of the ether linkage. The choice of ethylating agent is a balance between reactivity and handling safety.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often with gentle heating, to ensure a reasonable reaction rate without promoting decomposition or side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude this compound is isolated. This usually involves extraction with an organic solvent, followed by washing of the organic layer to remove any remaining base or water-soluble byproducts. The final product is then purified, commonly by distillation under reduced pressure, to achieve the desired level of purity.

Applications in Research and Development

The unique chemical structure of this compound, featuring a dichlorinated aromatic ring and an ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: It serves as a building block for the synthesis of various pharmaceutical compounds. The chloro-substituents and the ether group can be further modified to introduce desired functionalities and tailor the biological activity of the final molecule.

-

Agrochemical Development: Similar to its precursor, 2,4-dichlorophenol, which is a key component in the herbicide 2,4-D, this compound can be utilized in the development of new agrochemicals. The ether linkage can influence the compound's uptake, transport, and metabolic stability in plants.

-

Material Science: The dichlorinated aromatic core can be incorporated into polymers and other materials to impart specific properties, such as flame retardancy or modified electronic characteristics.

Safety and Handling Considerations

As with any chlorinated aromatic compound, proper safety protocols must be strictly followed when handling this compound.

-

Toxicity: While specific toxicity data for this compound is not extensively documented in publicly available literature, it should be handled with the same precautions as other chlorinated phenols and their derivatives. These compounds are generally considered to be toxic and can be harmful if ingested, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields of research and development. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application. This guide provides a foundational framework for researchers and scientists to leverage the unique characteristics of this compound in their work.

An In-Depth Technical Guide to the Known Toxicological Effects of 2,4-Dichlorophenetole

Disclaimer: Direct toxicological data for 2,4-Dichlorophenetole is not extensively available in peer-reviewed literature or regulatory databases. This guide provides a comprehensive analysis based on its chemical properties, the well-documented toxicology of its close structural analog, 2,4-Dichlorophenol (2,4-DCP), and established principles of toxicology. The proposed metabolic pathways and experimental protocols are predictive and intended to guide future research.

Executive Summary: A Compound of Interest with Limited Data

This compound (1-ethoxy-2,4-dichlorobenzene) is a chlorinated aromatic ether. While its structural relative, 2,4-Dichlorophenol (2,4-DCP), is a well-studied compound due to its use as a chemical intermediate and its presence as an environmental contaminant, this compound itself remains largely uncharacterized from a toxicological standpoint. This guide addresses this knowledge gap by providing a foundational understanding of the compound, a detailed comparative toxicological assessment based on 2,4-DCP, and a proposed framework for its systematic toxicological evaluation. The primary objective is to equip researchers with the necessary scientific rationale and methodological foresight to investigate the potential hazards of this compound.

Chemical and Physical Identity

This compound is structurally characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 1. This ether linkage distinguishes it from its phenolic precursor, 2,4-DCP.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-ethoxy-2,4-dichlorobenzene | N/A |

| CAS Number | 5852-79-9 | N/A |

| Molecular Formula | C₈H₈Cl₂O | N/A |

| Molecular Weight | 191.05 g/mol | N/A |

| Appearance | Data not available (likely a liquid or low-melting solid) | N/A |

| Solubility | Expected to have low water solubility and high solubility in organic solvents | N/A |

The presence of the ethoxy group, as opposed to the hydroxyl group in 2,4-DCP, is expected to decrease its acidity and slightly increase its lipophilicity, which may influence its toxicokinetic profile.

Predictive Metabolism and Toxicokinetics

While no specific metabolism studies for this compound were identified, its metabolic fate can be predicted based on the known biotransformation of ethers and the metabolism of 2,4-DCP.

The primary metabolic pathway is likely to be O-deethylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver, to yield 2,4-Dichlorophenol (2,4-DCP) and acetaldehyde. Once formed, 2,4-DCP would enter its well-established metabolic pathways.[1][2]

The metabolism of 2,4-DCP in rats involves conjugation to form glucuronide and sulfate conjugates, which are then rapidly eliminated, primarily in the urine.[1][2] The parent compound and its conjugates have short half-lives, ranging from 4 to 30 minutes in various tissues.[2] The highest concentrations of 2,4-DCP have been found in the kidney, followed by the liver, fat, and brain.[2]

References

Metabolic Pathways of 2,4-Dichlorophenetole in Organisms: An In-depth Technical Guide

Introduction: Unraveling the Metabolic Fate of a Niche Xenobiotic

2,4-Dichlorophenetole (2,4-DCPE) is an aromatic ether compound, structurally characterized by a dichlorinated benzene ring linked to an ethyl group via an ether bond. While not as ubiquitous as its close relative, 2,4-dichlorophenol (2,4-DCP), understanding its metabolic fate is crucial for a comprehensive toxicological and environmental risk assessment. Direct metabolic studies on 2,4-DCPE are notably scarce in publicly available literature. Therefore, this guide adopts a scientifically rigorous, inferential approach. By examining the well-documented metabolic pathways of structurally analogous compounds—namely phenetole, other aryl ethers, and the primary expected metabolite, 2,4-DCP—we can construct a highly probable metabolic map for 2,4-DCPE.

This document is intended for researchers, scientists, and professionals in drug development and environmental science. It will provide a detailed overview of the predicted metabolic pathways, the enzymatic systems involved, and robust experimental protocols to validate these hypotheses.

Part 1: Predicted Phase I Metabolism of this compound

Phase I metabolism typically involves the introduction or exposure of functional groups, which prepares the xenobiotic for Phase II conjugation and subsequent excretion. For 2,4-DCPE, two primary Phase I pathways are predicted: O-de-ethylation and aromatic hydroxylation, both predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.

Primary Pathway: O-De-ethylation (Ether Cleavage)

The most probable initial metabolic step for 2,4-DCPE is the cleavage of the ether bond, a process known as O-dealkylation or, more specifically, O-de-ethylation. This reaction is a well-established metabolic route for various phenetole and anisole (methyl ether) derivatives. The enzymatic O-dealkylation of aryl ethers is catalyzed by cytochrome P450 monooxygenases.[1] This reaction yields two primary products: 2,4-dichlorophenol (2,4-DCP) and acetaldehyde.

The causality behind this being the primary pathway lies in the accessibility of the α-carbon of the ethyl group to the oxidative active site of CYP enzymes. The enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a hemiacetal intermediate which is unstable and spontaneously decomposes into the corresponding phenol and aldehyde. Studies on p-nitrophenetole have demonstrated that O-dealkylation is a quantifiable, NADPH-dependent process mediated by cytochrome P450.[2]

Diagram: Proposed O-De-ethylation of this compound

References

The Industrial Legacy of 2,4-Dichlorophenol: A Technical Guide

Introduction: A Molecule of Agricultural and Industrial Significance

2,4-Dichlorophenol (2,4-DCP) is a chlorinated aromatic compound that, for a significant period of the 20th century, held a pivotal role in the chemical industry. While it has limited direct commercial applications today, its historical significance lies in its function as a crucial intermediate in the synthesis of a range of commercially important products, most notably the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2][3] This technical guide provides an in-depth exploration of the historical industrial applications of 2,4-Dichlorophenol, delving into its synthesis, its primary role in agrochemical production, and its other, lesser-known industrial uses. The narrative will elucidate the chemical principles that made 2,4-DCP a valuable precursor and the factors that have since shaped its industrial trajectory.

Physicochemical Properties and Synthesis of 2,4-Dichlorophenol

A comprehensive understanding of the industrial applications of 2,4-Dichlorophenol necessitates a foundational knowledge of its chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O | [4] |

| Molar Mass | 163.00 g/mol | [4] |

| Appearance | White crystalline solid | [4][5] |

| Melting Point | 43.2 °C | [4] |

| Boiling Point | 210 °C | [4] |

| Solubility in Water | 4.5 g/L (20 °C) | [5] |

| pKa | 7.9 | [4] |

The primary historical method for the industrial production of 2,4-Dichlorophenol is the direct chlorination of phenol.[4][6] This process, however, can lead to the formation of other isomers, such as 2,6-dichlorophenol, which can be challenging to separate due to their similar physical properties.[7] To enhance the selectivity towards the desired 2,4-isomer, various catalysts, including Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), have been employed in industrial processes.[8]

The following diagram illustrates the general pathway for the synthesis of 2,4-Dichlorophenol from phenol.

Caption: Synthesis of 2,4-Dichlorophenol via chlorination of phenol.

Pivotal Role in Herbicide Manufacturing: The Synthesis of 2,4-D

The most significant historical application of 2,4-Dichlorophenol was as a key raw material in the production of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2][9] Developed during World War II and commercially released in 1946, 2,4-D was one of the first successful selective herbicides, capable of controlling broadleaf weeds without harming grass crops.[10][11] This discovery revolutionized agriculture and cemented the industrial importance of its precursor, 2,4-DCP.

The synthesis of 2,4-D from 2,4-Dichlorophenol is typically achieved through a condensation reaction with chloroacetic acid in an alkaline medium.[9][12][13] The phenoxide ion of 2,4-DCP, formed under basic conditions, acts as a nucleophile, displacing the chloride ion from chloroacetic acid to form the ether linkage characteristic of 2,4-D.

Below is a step-by-step experimental protocol outlining the laboratory-scale synthesis of 2,4-D from 2,4-Dichlorophenol, illustrating the core chemical transformation.

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known molar equivalent of 2,4-Dichlorophenol in an aqueous solution of sodium hydroxide. The sodium hydroxide serves to deprotonate the phenol, forming the sodium salt of 2,4-Dichlorophenol.

-

Addition of Chloroacetic Acid: To the stirred solution, add a stoichiometric amount of chloroacetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period to ensure the completion of the condensation reaction.

-

Acidification: After cooling, the reaction mixture is acidified, typically with a mineral acid such as hydrochloric acid. This step protonates the carboxylate group of the newly formed 2,4-D, causing it to precipitate out of the aqueous solution.

-

Isolation and Purification: The precipitated 2,4-D is then collected by filtration, washed with water to remove any remaining salts and unreacted starting materials, and can be further purified by recrystallization.

The following diagram illustrates the chemical pathway for the synthesis of 2,4-D.

Caption: Synthesis pathway of 2,4-D from 2,4-Dichlorophenol.

Other Historical Industrial Applications

Beyond its primary role in herbicide production, 2,4-Dichlorophenol found utility in several other industrial sectors:

-

Antiseptics and Disinfectants: As a chlorinated phenol, 2,4-DCP exhibits antimicrobial properties.[1][14] Historically, it was used in the formulation of germicides and antiseptics.[1] The use of phenols as disinfectants dates back to the work of Joseph Lister in the 19th century, although the use of many phenolic compounds, including 2,4-DCP, has declined in these applications due to concerns about their toxicity and environmental impact.[15]

-

Wood Preservatives: 2,4-Dichlorophenol was also used as a precursor in the synthesis of wood preservatives.[5] It could be further chlorinated to produce pentachlorophenol, a widely used wood preservative.

-

Mothproofing Agents: Another historical application was in the manufacturing of mothproofing agents for textiles.[5]

-

Intermediate for Other Chemicals: 2,4-Dichlorophenol served as an intermediate in the synthesis of other chemicals, including certain dyes and the miticide Neotran.[5][16]

Toxicology and Environmental Considerations: A Shift in Industrial Practice

The industrial use of 2,4-Dichlorophenol has been significantly influenced by its toxicological profile and environmental persistence. It is classified as a toxic substance, and exposure can cause a range of adverse health effects.[1] Molten 2,4-DCP is readily absorbed through the skin and can be fatal.[2][17] Studies have also investigated its potential as an endocrine disruptor.

From an environmental perspective, 2,4-Dichlorophenol is a pollutant of concern.[18] While it can be degraded by microorganisms in the environment, its presence in soil and water can be harmful to aquatic life.[19][20] These toxicological and environmental concerns, coupled with the development of alternative chemistries, have led to a decline in the broad industrial use of 2,4-Dichlorophenol, particularly in applications that involve direct human or environmental contact.

Conclusion: A Legacy as a Chemical Building Block

The historical industrial applications of 2,4-Dichlorophenol are intrinsically linked to the rise of modern agriculture and the chemical industry in the mid-20th century. Its role as the cornerstone for the synthesis of the herbicide 2,4-D underscores its profound impact. While its direct use in many applications has waned due to valid health and environmental concerns, the story of 2,4-Dichlorophenol serves as a compelling case study in the evolution of industrial chemistry, where the utility of a molecule is continually reassessed in the context of scientific understanding and societal values. For researchers and professionals in drug development and chemical synthesis, the history of 2,4-DCP offers valuable insights into the lifecycle of industrial chemicals, from their discovery and widespread application to the eventual shift towards more sustainable and safer alternatives.

References

- 1. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. Dichlorophenol-2,4 - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 3. epa.gov [epa.gov]

- 4. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Production method and production system for 2,4-dichlorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. 2,4-Dichlorophenoxyacetic_acid [bionity.com]

- 11. deq.mt.gov [deq.mt.gov]

- 12. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. 2,4-dichlorophenol: Significance and symbolism [wisdomlib.org]

- 15. pdihc.com [pdihc.com]

- 16. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 17. Occupational Fatalities Associated With 2,4-Dichlorophenol (2,4-DCP) Exposure, 1980--1998 [cdc.gov]

- 18. mdpi.com [mdpi.com]

- 19. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Environmental Degradation of 2,4-Dichlorophenetole in Soil and Water

A Senior Application Scientist's Perspective on Core Degradation Pathways and Analytical Methodologies

Introduction: Understanding the Environmental Significance of 2,4-Dichlorophenetole

This compound is a chlorinated aromatic ether that may enter the environment through various industrial activities. While not as extensively studied as some other chlorinated compounds, its structural similarity to persistent organic pollutants necessitates a thorough understanding of its environmental fate and potential degradation products. This guide provides a comprehensive overview of the anticipated degradation pathways of this compound in both soil and aquatic environments.

Due to the limited direct research on this compound degradation, this guide is structured around the scientifically robust hypothesis that the primary degradation step involves the cleavage of the ether bond, yielding 2,4-Dichlorophenol (2,4-DCP). This assumption is based on the known microbial and chemical degradation patterns of other aryl ethers. Consequently, a significant portion of this guide will delve into the well-documented degradation of 2,4-DCP, providing a detailed roadmap for researchers and environmental scientists.

Part 1: The Initial Transformation - Cleavage of the Ether Bond

The central hypothesis for the initial degradation of this compound is the cleavage of the ethyl ether linkage. This can occur through both biotic and abiotic mechanisms.

Biotic Cleavage: Microbial enzymatic systems are known to target ether bonds. Specifically, O-dealkylation is a common metabolic pathway for the breakdown of xenobiotic compounds. Bacteria, such as certain Rhodococcus species, have been shown to possess the enzymatic machinery to cleave the ether bond of phenetole, a related compound. It is therefore highly probable that soil and water microorganisms can catalyze the hydrolysis of this compound to 2,4-Dichlorophenol and ethanol.

Abiotic Cleavage: Abiotic processes such as hydrolysis and photolysis can also contribute to the cleavage of the ether bond, although likely at a slower rate than microbial degradation under optimal conditions. The presence of acidic or basic conditions in soil and water can facilitate hydrolysis. Photodegradation, particularly in sunlit surface waters, can provide the energy required to break the C-O bond of the ether.

The resulting primary degradation products are therefore predicted to be:

-

2,4-Dichlorophenol (2,4-DCP): A major, persistent, and more toxic intermediate.

-

Ethanol: A readily biodegradable and less concerning byproduct.

Figure 1: Hypothesized initial degradation step of this compound.

Part 2: The Environmental Fate of 2,4-Dichlorophenol (2,4-DCP) in Soil

Once formed, 2,4-DCP is subject to a variety of degradation processes in the soil environment, influenced by factors such as soil type, organic matter content, pH, moisture, and the composition of the microbial community.

Biotic Degradation of 2,4-DCP in Soil

Microbial degradation is the primary mechanism for the breakdown of 2,4-DCP in soil. Both aerobic and anaerobic pathways have been identified.

Aerobic Degradation: Under aerobic conditions, the degradation of 2,4-DCP is typically initiated by hydroxylation, followed by ring cleavage. The key steps are:

-

Hydroxylation: Monooxygenase enzymes introduce a hydroxyl group onto the aromatic ring, forming catechols such as 3,5-dichlorocatechol.

-

Ring Cleavage: Dioxygenase enzymes then cleave the aromatic ring. This can occur via two main pathways:

-

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups of the catechol.

-

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

-

-

Further Degradation: The resulting aliphatic acids are further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to CO2, water, and chloride ions).

Anaerobic Degradation: In the absence of oxygen, the degradation of 2,4-DCP proceeds through a different mechanism, primarily reductive dechlorination. The sequential steps are:

-

Reductive Dechlorination: The chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This process typically forms 4-chlorophenol and then phenol.[1]

-

Ring Cleavage: Once the chlorine atoms are removed, the resulting phenol can be degraded further through carboxylation to benzoate, which is then mineralized to methane and carbon dioxide under methanogenic conditions.[1]

Figure 2: Major biotic degradation pathways of 2,4-DCP in soil.

Abiotic Degradation of 2,4-DCP in Soil

While biotic processes are dominant, abiotic degradation can also play a role in the fate of 2,4-DCP in soil.

-

Photolysis: In the upper layers of soil exposed to sunlight, photolysis can contribute to the degradation of 2,4-DCP.

-

Adsorption: 2,4-DCP can adsorb to soil organic matter and clay particles, which can affect its bioavailability and degradation rate.[2]

Table 1: Key Degradation Products of this compound in Soil

| Parent Compound | Primary Degradation Product | Subsequent Degradation Products (Aerobic) | Subsequent Degradation Products (Anaerobic) |

| This compound | 2,4-Dichlorophenol | 3,5-Dichlorocatechol, Chloromuconic acids, Succinic acid | 4-Chlorophenol, Phenol, Benzoate |

| Ethanol | Acetaldehyde, Acetic acid | Methane, Carbon Dioxide |

Part 3: The Environmental Fate of 2,4-Dichlorophenol (2,4-DCP) in Water

In aquatic environments, the degradation of 2,4-DCP is influenced by factors such as sunlight penetration, microbial populations, pH, and the presence of other dissolved substances.

Biotic Degradation of 2,4-DCP in Water

Similar to soil, microbial degradation is a key process for the removal of 2,4-DCP from water. Both aerobic and anaerobic degradation pathways, as described for soil, can occur in aquatic sediments and the water column.

Abiotic Degradation of 2,4-DCP in Water

Abiotic processes are often more significant in water compared to soil, particularly in surface waters.

-

Photolysis: Direct photolysis by sunlight is a major degradation pathway for 2,4-DCP in clear, shallow waters. The rate of photolysis is pH-dependent, with faster degradation occurring at higher pH values.[3]

-

Hydrolysis: While generally slow, hydrolysis can contribute to the transformation of 2,4-DCP over long periods.

-

Advanced Oxidation Processes (AOPs): In the presence of naturally occurring photosensitizers (like humic substances) and sunlight, reactive oxygen species (ROS) such as hydroxyl radicals can be generated, which can rapidly degrade 2,4-DCP.

Figure 3: Major degradation pathways of 2,4-DCP in water.

Table 2: Key Degradation Products of this compound in Water

| Parent Compound | Primary Degradation Product | Key Degradation Pathways | Major Degradation Products |

| This compound | 2,4-Dichlorophenol | Photolysis, Microbial Degradation | Hydroquinones, Ring-cleavage products, 4-Chlorophenol, Phenol |

| Ethanol | Microbial Degradation | Acetaldehyde, Acetic acid |

Part 4: Experimental Protocols for Studying the Degradation of this compound

To investigate the degradation of this compound and identify its degradation products, a combination of laboratory microcosm studies and advanced analytical techniques is required.

Soil Microcosm Study Protocol

-

Soil Collection and Characterization: Collect soil samples from the site of interest. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Microcosm Setup:

-

Weigh a known amount of soil (e.g., 50 g) into sterile glass containers.

-

Spike the soil with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). Allow the solvent to evaporate.

-

Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

-

Prepare sterile control microcosms by autoclaving the soil before spiking.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Extraction:

-

At regular time intervals, sacrifice replicate microcosms.

-

Extract the soil samples with an appropriate solvent (e.g., acetonitrile or a mixture of acetone and hexane) using techniques such as sonication or accelerated solvent extraction (ASE).

-

Concentrate the extracts to a known volume.

-

-

Analysis: Analyze the extracts for the parent compound and potential degradation products using the analytical methods described below.

Water/Sediment Microcosm Study Protocol

-

Sample Collection: Collect water and sediment samples from the aquatic environment of interest.

-

Microcosm Setup:

-

In sterile glass containers, combine a known volume of water and a known weight of sediment.

-

Spike the water with a known concentration of this compound.

-

Prepare sterile controls by autoclaving the water and sediment.

-

Incubate the microcosms under controlled conditions (e.g., temperature, light/dark cycle).

-

-

Sampling and Extraction:

-

At regular time intervals, collect water and sediment samples from the microcosms.

-

Extract the water samples using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Extract the sediment samples using a suitable solvent extraction method.

-

-

Analysis: Analyze the extracts using the analytical methods described below.

Part 5: Analytical Methodologies for the Determination of this compound and its Degradation Products

Accurate and sensitive analytical methods are crucial for tracking the degradation of this compound and identifying its metabolites.

Sample Preparation

-

Solid-Phase Extraction (SPE): A common technique for extracting and concentrating analytes from water samples. A C18 or polymeric sorbent is typically used.

-

Liquid-Liquid Extraction (LLE): A classic method for extracting analytes from water samples using an immiscible organic solvent.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and effective method for extracting a wide range of analytes from complex matrices like soil.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the identification and quantification of volatile and semi-volatile organic compounds. Derivatization may be necessary for polar degradation products like phenols to improve their chromatographic behavior.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): An excellent technique for the analysis of polar and non-volatile compounds. LC-MS/MS provides high sensitivity and selectivity for the detection of trace levels of degradation products.

Table 3: Recommended Analytical Parameters

| Analyte | Analytical Technique | Column | Detector | Typical Mobile Phase (for HPLC) |

| This compound | GC-MS | DB-5ms or equivalent | Mass Spectrometer (EI) | N/A |

| 2,4-Dichlorophenol | HPLC-UV or LC-MS/MS | C18 | UV (280 nm) or MS/MS | Acetonitrile/Water with formic acid |

| Chlorinated Catechols | LC-MS/MS | C18 | MS/MS | Acetonitrile/Water with formic acid |

| Chlorophenols | HPLC-UV or LC-MS/MS | C18 | UV (280 nm) or MS/MS | Acetonitrile/Water with formic acid |

Conclusion: A Framework for Future Research

This guide provides a comprehensive framework for understanding and investigating the degradation of this compound in soil and water. By leveraging the extensive knowledge of 2,4-Dichlorophenol degradation, researchers can design targeted studies to elucidate the specific pathways and products of this compound transformation. The experimental protocols and analytical methods outlined here offer a robust starting point for such investigations. Further research is needed to confirm the hypothesized initial ether cleavage and to identify any unique degradation products that may be formed. This knowledge is essential for accurately assessing the environmental risks associated with this compound and for developing effective remediation strategies.

References

Assessing the Bioaccumulation Potential of 2,4-Dichlorophenetole: A Predictive and Methodological Guide

Abstract

2,4-Dichlorophenetole is an aromatic ether compound whose environmental fate and toxicological profile are not well-documented, particularly in contrast to its structural analog, 2,4-Dichlorophenol (2,4-DCP). This technical guide addresses the critical knowledge gap regarding the bioaccumulation potential of this compound. In the absence of empirical data, this document provides a comprehensive framework for assessment, beginning with an in silico predictive analysis using established Quantitative Structure-Activity Relationship (QSAR) models. It then outlines a detailed experimental protocol for the definitive determination of the Bioconcentration Factor (BCF) in fish, adhering to internationally recognized OECD guidelines. Furthermore, a predictive assessment of the compound's metabolic fate is presented, offering insights into its potential for biotransformation, which is a key determinant of bioaccumulation. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in chemical risk assessment and management.

Introduction: The Need for a Structured Assessment

This compound (1-ethoxy-2,4-dichlorobenzene) is a chloroaromatic compound. While structurally similar to the widely studied priority pollutant 2,4-Dichlorophenol (2,4-DCP), the substitution of a hydroxyl group with an ethoxy group significantly alters its physicochemical properties, and consequently, its environmental behavior. Bioaccumulation, the process by which a chemical substance is absorbed by an organism from all sources (water, food, sediment) and accumulates at a concentration higher than that in the surrounding environment, is a critical endpoint in environmental risk assessment.[1] Chemicals that are persistent, bioaccumulative, and toxic (PBT) pose a significant risk to ecosystems and human health.

Given the paucity of experimental data for this compound, a robust assessment of its bioaccumulation potential is impossible without a structured scientific approach. This guide provides that structure by integrating predictive modeling with a clear, actionable plan for experimental verification. Our approach is twofold:

-

Part I: Predictive Assessment (In Silico) : We utilize validated QSAR models to estimate the key physicochemical properties that govern bioaccumulation. This provides a data-driven hypothesis on the compound's potential to bioaccumulate, allowing for a preliminary risk characterization and informing the design of subsequent experiments.

-

Part II: Experimental Framework (Wet Lab) : We provide a detailed methodology for a definitive BCF study based on the OECD Test Guideline 305. This section is designed as a practical guide for generating robust, regulatory-accepted data.

This integrated strategy ensures that laboratory resources are used efficiently, guided by a scientifically sound initial assessment.

Predictive Assessment: An In Silico First Approach

In the absence of measured values, QSAR models provide reliable, screening-level estimates of a chemical's properties based on its molecular structure.[2][3] The U.S. Environmental Protection Agency's (EPA) EPI Suite™ is a widely used and validated suite of programs for this purpose.[4] The most critical parameter for predicting bioaccumulation is the octanol-water partition coefficient (Kow), which describes a chemical's lipophilicity (affinity for fats).[5] A high Log Kow value generally correlates with a higher potential to accumulate in the lipid-rich tissues of organisms.

Using the SMILES (Simplified Molecular Input Line Entry System) string for this compound, CCOC1=C(C=C(C=C1)Cl)Cl , we generated the following estimates using EPI Suite™:

| Property | Estimated Value | Implication for Bioaccumulation |

| Log Kow (Octanol-Water Partition Coefficient) | 4.25 | A Log Kow > 4 suggests a significant potential for a substance to be lipophilic and thus to bioconcentrate in aquatic organisms. |

| Water Solubility | 10.58 mg/L | Low water solubility is consistent with high lipophilicity and indicates that the compound will preferentially partition out of the water phase and into organic phases, such as biota. |

| Bioconcentration Factor (BCF) | Arnot-Gobas BCF (Trophic Level 3): 608.6 L/kgRegression-Based BCF: 466.3 L/kg | The predicted BCF values are below the threshold for being considered "Bioaccumulative" (B) under some regulatory frameworks (e.g., >2000 L/kg for EU REACH), but indicate a moderate potential for bioconcentration that warrants experimental verification. |

| Table 1: QSAR-Predicted Physicochemical and Bioaccumulation Properties of this compound. |

The causality is clear: the high estimated lipophilicity (Log Kow of 4.25) is the primary driver for the predicted moderate BCF. This in silico evidence strongly supports the necessity of proceeding with experimental verification to confirm and refine these predictions.

References

- 1. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenolate | C6H3Cl2O- | CID 12777550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-ジクロロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchers.kean.edu [researchers.kean.edu]

- 5. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulatory Status and Safety of 2,4-Dichlorophenol

A Note on the Subject of this Guide: Initial inquiries for "2,4-Dichlorophenetole" yielded minimal specific regulatory and safety information. Due to this scarcity of data, this guide has been comprehensively developed for the closely related and extensively documented compound, 2,4-Dichlorophenol (2,4-DCP) . While both are chlorinated aromatic compounds, they differ in their functional group: 2,4-Dichlorophenol contains a hydroxyl (-OH) group, whereas this compound has an ethoxy (-OCH2CH3) group. This structural difference can influence their chemical, toxicological, and metabolic properties. The information herein is specific to 2,4-Dichlorophenol and should not be directly extrapolated to this compound without independent verification.

Section 1: Chemical Identity and Regulatory Overview

2,4-Dichlorophenol (2,4-DCP) is a colorless, crystalline solid with a distinct medicinal odor.[1][2] It is a significant chemical intermediate, primarily used in the synthesis of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[3][4] Its utility also extends to the manufacturing of germicides, antiseptics, and wood preservatives.[3]

1.1. Chemical and Physical Properties

A foundational understanding of 2,4-DCP's properties is critical for assessing its behavior in experimental and environmental settings.

| Property | Value | Reference(s) |

| CAS Number | 120-83-2 | [2][4][5][6][7][8][9] |

| EC Number | 204-429-6 | [2][4][6][7] |

| Molecular Formula | C6H4Cl2O | [4][6][10] |

| Molecular Weight | 163.00 g/mol | [4][6] |

| Appearance | Colorless to white crystalline solid | [2][4][6] |

| Melting Point | 43-45 °C (109.4-113 °F) | [1][2] |

| Boiling Point | 210 °C (410 °F) | [4] |

| Solubility in Water | 4,870 mg/L at 20°C | [11] |

| Vapor Pressure | 1 mmHg at 53°C | [1] |

| pKa | 7.9 | [4] |

1.2. Regulatory Status and GHS Classification

2,4-Dichlorophenol is subject to various national and international regulations due to its hazardous properties. It is listed on the Hazardous Substance List in New Jersey and is cited by multiple regulatory bodies including DOT, DEP, IARC, IRIS, NFPA, and EPA.[3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

GHS Hazard Classification for 2,4-Dichlorophenol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Source: Loba Chemie Safety Data Sheet, Fisher Scientific Safety Data Sheet[6][10]

Hazard Pictograms:

Section 2: Toxicology and Human Health Hazards

Exposure to 2,4-DCP can lead to severe health effects, necessitating stringent safety protocols. The substance is corrosive and toxic, with the potential for rapid absorption through the skin, particularly when in a molten state.[4][5]

2.1. Summary of Toxicological Data

| Endpoint | Species | Value | Reference(s) | | --- | --- | --- | | LD50 (Oral) | Rat | 580 mg/kg |[4][7] | | LD50 (Oral) | Mouse | 1,276 - 1,352 mg/kg | | | LD50 (Dermal) | ATE | 300 mg/kg |[7] |

2.2. Routes of Exposure and Health Effects

-

Dermal (Skin) Contact: 2,4-DCP is toxic in contact with the skin and can cause severe burns.[6][7][8][10] The molten liquid is rapidly absorbed and can be fatal.[4][5] Even small amounts covering an area the size of a hand may lead to death.

-

Ocular (Eye) Contact: Direct contact causes severe eye damage and burns.[5][6][7][8][10]

-

Inhalation: Inhaling 2,4-DCP can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[3] Inhalation of vapors from the molten substance may cause lung edema.[5]

-

Ingestion: Ingestion is harmful and can be fatal.[5][6][8] It is corrosive upon ingestion.[5]

2.3. Chronic Health Effects